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Abstract
Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone,

stands as a classic example of a non-enolizable ketone. Its unique structural architecture,

characterized by extreme steric hindrance, provides a valuable model for understanding the

limits of one of the most fundamental transformations in organic chemistry: enolization. This

technical guide delves into the core principles governing the non-enolizable nature of

hexamethylacetone, presenting key data, experimental methodologies to probe its inertness,

and visual representations of the underlying chemical principles. This understanding is critical

for researchers in drug development and synthetic chemistry, as the deliberate design of non-

enolizable ketones can prevent unwanted side reactions and enhance the stability of

pharmaceutical compounds.

Introduction: The Significance of Enolization and its
Absence
Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles

in a wide array of carbon-carbon bond-forming reactions, including aldol condensations and

alkylations. The formation of an enolate requires the presence of at least one acidic α-hydrogen

on a carbon adjacent to the carbonyl group. The acidity of these protons is a direct

consequence of the resonance stabilization of the resulting conjugate base, the enolate anion.
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However, not all ketones are capable of forming enolates. Hexamethylacetone serves as a

prime example of a ketone that, for all practical purposes, does not undergo enolization under

standard basic conditions. This inertness is not due to a lack of α-hydrogens, but rather to

insurmountable steric barriers that prevent the necessary geometric and electronic alignments

for deprotonation and subsequent resonance stabilization. The study of hexamethylacetone's

non-enolizable character offers profound insights into the interplay of steric and electronic

effects in chemical reactivity.

Structural and Physicochemical Properties of
Hexamethylacetone
Hexamethylacetone is a colorless liquid with a distinct odor. Its fundamental properties are

summarized in the table below.

Property Value Reference

Chemical Name
2,2,4,4-Tetramethyl-3-

pentanone

Synonyms
Hexamethylacetone, Di-tert-

butyl ketone

CAS Number 815-24-7 [1][2][3]

Molecular Formula C₉H₁₈O [2][4]

Molecular Weight 142.24 g/mol [2][4]

Boiling Point 152-153 °C [1][2][3]

Density 0.824 g/mL at 25 °C [1][3]

Refractive Index n20/D 1.419 [1][2]

Stability

Stable, flammable.

Incompatible with strong

oxidizing agents.

[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.benchchem.com/product/b1294621?utm_src=pdf-body
https://www.researchgate.net/publication/390073299_Organocatalyzed_a-Deuteration_of_Ketones_and_Bioactive_Carbonyl_Compounds_Using_D2O_as_Deuterium_Source
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.researchgate.net/publication/256902725_Microwave-assisted_deuterium_exchange_reactions_for_the_preparation_of_reactive_intermediates
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Reactivity_of_Alpha_Hydrogens/Deuterium_Exchange
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Reactivity_of_Alpha_Hydrogens/Deuterium_Exchange
https://www.researchgate.net/publication/390073299_Organocatalyzed_a-Deuteration_of_Ketones_and_Bioactive_Carbonyl_Compounds_Using_D2O_as_Deuterium_Source
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.researchgate.net/publication/256902725_Microwave-assisted_deuterium_exchange_reactions_for_the_preparation_of_reactive_intermediates
https://www.researchgate.net/publication/390073299_Organocatalyzed_a-Deuteration_of_Ketones_and_Bioactive_Carbonyl_Compounds_Using_D2O_as_Deuterium_Source
https://www.researchgate.net/publication/256902725_Microwave-assisted_deuterium_exchange_reactions_for_the_preparation_of_reactive_intermediates
https://www.researchgate.net/publication/390073299_Organocatalyzed_a-Deuteration_of_Ketones_and_Bioactive_Carbonyl_Compounds_Using_D2O_as_Deuterium_Source
https://chem.libretexts.org/Courses/University_of_Connecticut/Chem_2444%3A_(Second_Semester_Organic_Chemistry)_UConn/10%3A_Reactions_at_the_Alpha-Carbon_(Alpha_Substitutions)/10.03%3A_Alpha_Halogenation_of_Aldehydes_and_Ketones
https://www.researchgate.net/publication/390073299_Organocatalyzed_a-Deuteration_of_Ketones_and_Bioactive_Carbonyl_Compounds_Using_D2O_as_Deuterium_Source
https://www.researchgate.net/publication/256902725_Microwave-assisted_deuterium_exchange_reactions_for_the_preparation_of_reactive_intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Core of Inertness: Steric Hindrance and Orbital
Misalignment
The primary reason for the non-enolizable nature of hexamethylacetone is the extreme steric

congestion around the carbonyl group and the adjacent α-carbons. Each α-carbon is a

quaternary center, bonded to three methyl groups and the carbonyl carbon. These bulky tert-

butyl groups effectively shield the α-hydrogens from the approach of a base.

For enolization to occur, a base must abstract an α-proton. This process is most efficient when

the C-H bond of the α-hydrogen is parallel to the p-orbitals of the carbonyl group, allowing for

effective overlap and delocalization of the developing negative charge in the transition state. In

hexamethylacetone, the steric repulsion between the methyl groups of the two tert-butyl

groups forces a conformation where such an alignment is energetically highly unfavorable. The

molecule is essentially locked in a conformation that prevents the formation of a planar,

resonance-stabilized enolate.

Caption: Steric shielding of α-hydrogens in hexamethylacetone by bulky tert-butyl groups.

The Energetic Barrier to Enolization
The pKa of the α-protons in a typical acyclic ketone is around 20. This acidity is a measure of

the stability of the corresponding enolate. Due to the severe steric strain that would be

introduced upon attempting to form a planar enolate from hexamethylacetone, the energy of

this hypothetical intermediate is extremely high. Consequently, the pKa of the α-protons of

hexamethylacetone is predicted to be significantly higher than that of a typical ketone,

rendering it non-acidic for all practical purposes with common bases.
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Enolization Pathway of a Typical Ketone Attempted Enolization of Hexamethylacetone

Ketone
(e.g., Acetone)

Planar Enolate
(Resonance Stabilized)

+ Base
- HB⁺

Hexamethylacetone

Highly Strained
Transition State

+ Strong Base

No Enolate Formation

Energetically
Unfavorable

Experimental Workflow: Testing for Enolization

Hexamethylacetone

React with Strong Base (e.g., LDA)
or D₂O/catalyst

Spectroscopic Analysis
(NMR, MS)

Observation:
No change in structure

No Deuterium Incorporation

Conclusion:
Non-enolizable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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